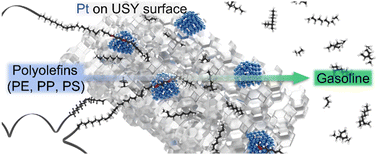Boosting the catalytic performance of metal–zeolite catalysts in the hydrocracking of polyolefin wastes by optimizing the nanoscale proximity†
EES Catalysis Pub Date: 2023-10-09 DOI: 10.1039/D3EY00180F
Abstract
Hydrocracking polyolefins using bifunctional metal–zeolite catalysts is a pivotal strategy for the catalytic upcycling of plastic waste to produce value-added fuels. However, the macro-molecular size and stable C–C bond of polyolefins impose major challenges on catalyst design based on noble metal and microporous zeolites. The lack of investigation into the nanoscale proximity between Pt and USY has hindered the development of an evolving generation of catalysts. Herein, we report Pt/USY prepared by colloid-immobilization method with Pt nanoparticles exclusively located on the surface of USY is a superior catalyst (>50% higher activity) compared to its analogues that have Pt inside or away from USY crystalline, reaching a selectivity to gasoline (C5–12) over 90%. The formation rate of liquid products reaches 6122 gliquid gPt−1 h−1 and 5048 gliquid gPt−1 h−1 in hydrocracking polyethylene (PE) and polypropylene (PP) at 280 °C, respectively. The hydrocracking of model alkanes with different molecular sizes demonstrates the nanoscale Pt-USY proximity as a key criterion in optimizing the accessibility and acidic environment of Pt, and the diffusion distance between metal and acid sites. These findings comprise a significant step forward toward rational catalyst design aiming at upcycling plastic waste for sustainable fuel production.


Recommended Literature
- [1] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [2] Templated photochemical synthesis of a uracil vs. thymine receptor
- [3] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [4] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [5] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [6] Courses
- [7] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [8] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [9] Nyholm Memorial Lecture. Growth, change, and challenge
- [10] Quantitative determination of protein molecular weight with an acoustic sensor; significance of specific versus non-specific binding†









